2-Fluoro-4-(4-methylpiperazin-1-YL)benzaldehyde
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Overview
Description
2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde is an organic compound with the molecular formula C₁₂H₁₅FN₂O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and a 4-methylpiperazin-1-yl group. This compound is often used in chemical research and pharmaceutical development due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzaldehyde and 4-methylpiperazine.
Reaction: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The 2-fluorobenzaldehyde is reacted with 4-methylpiperazine in the presence of a suitable solvent such as dichloromethane or toluene.
Catalysts and Reagents: A catalyst like triethylamine or potassium carbonate is often used to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures (around 50-60°C) for several hours.
Purification: The product is then purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid.
Reduction: 2-Fluoro-4-(4-methylpiperazin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The fluorine atom and the piperazine ring enhance its binding affinity to certain enzymes and receptors. This compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(4-methyl-1-piperazinyl)benzaldehyde
- 4-(4-Methylpiperazin-1-yl)benzaldehyde
- 2-(4-Methylpiperazin-1-yl)benzaldehyde
Uniqueness
2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde is unique due to the presence of both a fluorine atom and a 4-methylpiperazin-1-yl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-14-4-6-15(7-5-14)11-3-2-10(9-16)12(13)8-11/h2-3,8-9H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBVGNIPKBFUIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693895 |
Source
|
Record name | 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-42-2, 887974-34-7 |
Source
|
Record name | 2-Fluoro-4-(4-methyl-1-piperazinyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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